molecular formula C22H27N3O7S B2819047 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 874804-56-5

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2819047
CAS No.: 874804-56-5
M. Wt: 477.53
InChI Key: ADWJBCHSNDVFIV-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a sulfonyl group, and methoxy-substituted aromatic rings, making it an interesting subject for chemical studies.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

Preparation Methods

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the oxazolidine derivative with the methoxy-substituted aromatic amine under suitable conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and sulfonyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar compounds include:

  • N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide
  • N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different aromatic rings or additional functional groups can lead to variations in their binding affinities and mechanisms of action .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-15-12-17(8-9-18(15)30-2)33(28,29)25-10-11-32-20(25)14-24-22(27)21(26)23-13-16-6-4-5-7-19(16)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWJBCHSNDVFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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